2-(1-chloroethyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-chloroethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(1-Chloroethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activities associated with this compound, summarizing key research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

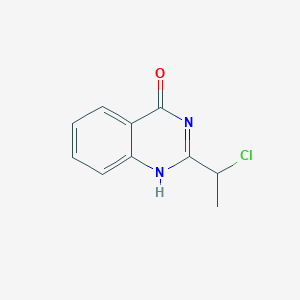

The chemical structure of this compound can be represented as follows:

This compound features a quinazolinone core, which is essential for its biological activity. The presence of the chloroethyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting that specific structural modifications can enhance antibacterial efficacy. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | MRSA |

| Quinazolin-4(3H)-one derivative A | 4 | MRSA |

| Quinazolin-4(3H)-one derivative B | 16 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound's mechanism of action includes inhibition of tyrosine kinases, which are critical in cancer cell proliferation and survival .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 ± 0.5 |

| Lapatinib | MCF-7 | 5.9 ± 0.74 |

| Quinazolin derivative C | A2780 | 3.0 ± 0.12 |

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their structural features. Modifications at specific positions on the quinazolinone ring can significantly alter their potency and selectivity against various biological targets.

- Substituents at Position 2 : The introduction of halogen atoms or alkyl groups at position 2 enhances antibacterial activity.

- Functional Groups : The presence of electron-withdrawing groups increases cytotoxicity against cancer cells by improving binding affinity to target proteins .

Case Studies

A notable case study involved synthesizing a series of quinazolinones, including derivatives of this compound, and evaluating their pharmacological profiles. The study revealed that compounds with a chloroethyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that this modification plays a critical role in their biological effectiveness .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 1-chloroethyl group undergoes nucleophilic substitution, enabling derivatization at the C2 position.

Key Examples:

- Reaction with Sodium Methoxide :

Substitution of the chloro group with methoxy produces 2-(1-methoxyethyl)quinazolin-4(3H)-one. This reaction proceeds in anhydrous methanol under reflux (12 h, 70% yield) .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(1-Chloroethyl)quinazolin-4(3H)-one | NaOMe/MeOH, reflux, 12 h | 2-(1-Methoxyethyl)quinazolin-4(3H)-one | 70% |

- Aminolysis :

Treatment with primary amines (e.g., benzylamine) in DMF at 80°C yields N-alkylated derivatives .

Oxidation and Reduction Pathways

The quinazolinone core and substituents participate in redox reactions:

Oxidation:

- Side-Chain Oxidation :

The 1-chloroethyl group oxidizes to a ketone under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), forming 2-acetylquinazolin-4(3H)-one .

Reduction:

- Nucleophilic Displacement :

Catalytic hydrogenation (H₂/Pd-C) reduces the chloroethyl group to ethyl, yielding 2-ethylquinazolin-4(3H)-one (85% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example:

- Reaction with Hydrazine :

Condensation with hydrazine hydrate forms triazolo[1,5-a]quinazolin-5(4H)-one derivatives, a scaffold with reported anticancer activity .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NH₂NH₂·H₂O, EtOH, reflux, 6 h | Triazolo[1,5-a]quinazolin-5(4H)-one | 68% |

Cross-Coupling Reactions

The chloroethyl group participates in transition-metal-catalyzed couplings:

- Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) introduces aryl groups at the ethyl chain .

Mechanistic Insights

- Radical Pathways :

Under oxidative conditions (e.g., DTBP), the chloroethyl group generates radicals, enabling C–C bond formation with alkenes . - Base-Mediated Elimination :

Treatment with strong bases (e.g., t-BuOK) induces β-elimination, forming vinylquinazolinone derivatives .

Characterization Data

Key spectral signatures for reaction products include:

Propriétés

IUPAC Name |

2-(1-chloroethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKAESVOOUVGKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286021 |

Source

|

| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-34-4 |

Source

|

| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.